molecular formula C10H9ClN2O3 B2684954 2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole CAS No. 1368959-15-2

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B2684954
M. Wt: 240.64
InChI Key: OCFGDDHERHVEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a common reaction involving this class of compounds . The SM coupling reaction combines chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Anticancer Activity

A series of 1,3,4-oxadiazole derivatives bearing 2,5-dimethoxyphenyl substituents have been designed, synthesized, and evaluated for their anticancer activities against various human cancer cell lines. The research highlighted compounds displaying significant activity, particularly against breast cancer cell lines, indicating the potential of these compounds as anticancer agents (Polkam et al., 2021).

Antimicrobial Activity

New 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Some of these compounds showed potential activity against tested strains, comparable to commercial antibiotics, suggesting their use as antimicrobial agents (Mohana, 2013).

Synthesis and Environmental Applications

A green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles was developed, utilizing water as a reaction medium and eliminating the need for catalysts. This method emphasizes high yields and environmental friendliness, showcasing the potential of oxadiazole derivatives in sustainable chemical synthesis (Zhu et al., 2015).

Antimicrobial and Anti-Proliferative Activities

Research on N-Mannich bases of 1,3,4-oxadiazole derivatives has shown broad-spectrum antibacterial activities against pathogenic bacteria and fungi. Additionally, some derivatives exhibited potent anti-proliferative activity against various cancer cell lines, indicating their dual-functional potential in medical applications (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFGDDHERHVEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

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